D-Glucitol-5-d
Description
Properties
Molecular Formula |
C₆H₁₃DO₆ |
|---|---|
Molecular Weight |
183.18 |
Synonyms |
D-Sorbitol-5-d; Glucarine-5-d; Esasorb-5-d; Cholaxine-5-d; Karion-5-d; Sionite-5-d; Sionon-5-d; |
Origin of Product |
United States |
Biochemical Pathways Involving D Glucitol and Implications for D Glucitol 5 D Tracing
Fructose (B13574) Metabolism and Sorbitol Dehydrogenase Interactions
The second step of the polyol pathway is the oxidation of D-glucitol to fructose, a reaction catalyzed by sorbitol dehydrogenase (SDH). researchgate.netavehjournal.org This enzyme utilizes NAD+ as a cofactor. uniprot.orgnih.gov Sorbitol dehydrogenase is a polyol dehydrogenase with activity towards various sugar alcohols, but it is particularly active with D-glucitol. uniprot.orgolink.com The conversion of D-glucitol to fructose completes the pathway, providing an alternative route for glucose metabolism. uniprot.orgolink.com
The activity of sorbitol dehydrogenase is crucial in determining the intracellular concentration of D-glucitol. Efficient conversion of sorbitol to fructose can mitigate the osmotic stress caused by sorbitol accumulation. However, the accumulation of fructose can also have metabolic consequences.
Sorbitol dehydrogenase from the phototrophic bacterium Rhodobacter sphaeroides has been isolated and characterized. This enzyme was found to be specific for NAD+ and catalyzed the oxidation of D-glucitol to D-fructose. nih.gov The enzyme's kinetic parameters, including its affinity for D-glucitol and D-fructose, have been determined, providing insight into the dynamics of this conversion. nih.gov
Biosynthesis of Nucleotide-Activated D-Glucitol Derivatives (e.g., Cytidine (B196190) Diphosphate-6-d-Glucitol)
In some bacteria, D-glucitol is a component of complex polysaccharides, such as the capsular polysaccharides (CPS) of Campylobacter jejuni. nih.govacs.org The biosynthesis of these polysaccharides requires the activation of D-glucitol into a nucleotide-activated form, specifically Cytidine Diphosphate-6-d-glucitol (CDP-6-d-glucitol). nih.govnih.govacs.org
The biosynthesis of CDP-6-d-glucitol is a two-step enzymatic process. nih.govnih.govacs.org The first enzyme, a sugar nucleotidyltransferase, catalyzes the formation of CDP-6-d-fructose from cytidine triphosphate (CTP) and D-fructose-6-phosphate. nih.govnih.govacs.org The second enzyme then reduces CDP-6-d-fructose using NADPH to generate CDP-6-d-glucitol. nih.govnih.govacs.org
Enzyme Characterization in Cytidine Diphosphate-D-Glucitol Biosynthesis
The enzymes responsible for the biosynthesis of CDP-6-d-glucitol in C. jejuni serotype HS:5 have been identified and biochemically characterized. nih.govacs.org The first enzyme, encoded by the gene HS5.18, is a sugar nucleotidyltransferase that synthesizes CDP-6-d-fructose. nih.govacs.org The second enzyme, encoded by HS5.17, is a reductase belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govacs.org High-resolution X-ray structures of the second enzyme have provided insights into how it binds its nucleotide-linked sugar substrate. nih.govnih.govacs.org
Precursor-Product Relationships in Microbial Polysaccharide Assembly
CDP-6-d-glucitol serves as a crucial precursor for the assembly of the capsular polysaccharide in C. jejuni serotype HS:5. nih.govacs.orgresearchgate.net This polysaccharide is composed of repeating units of D-glycero-D-manno-heptose and D-glucitol-6-phosphate. nih.govnih.gov The activated CDP-6-d-glucitol is transferred by glycosyltransferases to the growing polysaccharide chain. acs.org The genes and pathways involved in the synthesis of nucleotide sugar precursors are fundamental to the assembly of O-antigens and other bacterial polysaccharides. wikipedia.org The assembly of these complex structures often involves a series of enzymatic steps, including the initial synthesis of the precursor subunit and its subsequent elongation and export. ucc.ie
Anhydrofructose Pathway and Metabolism of 1,5-Anhydro-D-Glucitol
The anhydrofructose pathway represents an alternative route for the degradation of glycogen (B147801) and starch. researchgate.netethz.ch This pathway is initiated by the enzyme α-1,4-glucan lyase, which cleaves α-1,4-glucosidic bonds to produce 1,5-anhydro-D-fructose (1,5-AF). researchgate.netethz.ch
1,5-AF is a central intermediate that can be further metabolized. ethz.ch One of its metabolic fates is reduction to 1,5-anhydro-D-glucitol (1,5-AG) by an NADPH-dependent reductase. researchgate.netmdpi.com This conversion has been observed in various organisms, including mammals, fungi, and bacteria. mdpi.comthieme-connect.comresearchgate.net
Enzymatic Interconversions in Anhydrofructose Metabolism
The anhydrofructose pathway involves several key enzymatic interconversions. The initial step is the α-1,4-glucan lyase-catalyzed formation of 1,5-anhydro-D-fructose from glycogen or starch. thieme-connect.comnih.gov In fungi such as Anthracobia melaloma, 1,5-AF can be further metabolized by 1,5-anhydro-D-fructose dehydratase (AFDH) to form ascopyrone M, which is then isomerized to ascopyrone P by ascopyrone tautomerase (APTM). nih.gov
Regulatory Aspects of 1,5-Anhydro-D-Glucitol Formation
The regulation of 1,5-Anhydro-D-glucitol (1,5-AG) levels in the body is a multifaceted process, primarily governed by the interplay between dietary intake, endogenous synthesis, and renal excretion. While the most prominent regulatory mechanism affects its circulating plasma levels through kidney function, the formation pathway itself is also subject to metabolic control.
Endogenous 1,5-AG originates from the catabolism of glycogen through a distinct metabolic route known as the anhydrofructose pathway. researchgate.net In this pathway, the enzyme α-1,4-glucan lyase acts on α-1,4-glucans like glycogen and starch to produce 1,5-anhydro-D-fructose (1,5-AF). researchgate.netiiarjournals.org Subsequently, 1,5-AF is metabolized to 1,5-AG by a reductase enzyme. researchgate.net This endogenous synthesis contributes a smaller fraction to the body's total 1,5-AG pool compared to dietary sources, with estimates suggesting a synthesis rate of approximately 0.438 mg per day in humans. iiarjournals.org
Research using rat hepatoma cells has provided insights into the metabolic regulation of this synthesis pathway. oup.com Studies have shown that 1,5-AG is synthesized from glucose with the retention of all six carbon atoms. oup.com Interestingly, the efficiency of converting glucose into 1,5-AG increases at higher glucose concentrations, particularly when the primary glucose utilization pathways, such as the hexokinase reaction, are saturated. oup.com This suggests that 1,5-AG synthesis may proceed through a pathway that does not directly compete with the main routes of glucose consumption at lower physiological concentrations. oup.com
However, the most significant factor regulating the concentration of 1,5-AG in the blood is its handling by the kidneys. wikipedia.orge-dmj.org 1,5-AG is freely filtered by the glomerulus and almost entirely reabsorbed (99.9%) in the renal tubules under normal glycemic conditions. e-dmj.orgumk.pl This reabsorption is competitively inhibited by glucose. wikipedia.org When blood glucose levels rise above the renal threshold for glycosuria (approximately 180 mg/dL), the high concentration of glucose in the renal tubules saturates the shared transporters, thereby preventing 1,5-AG reabsorption. wikipedia.orge-dmj.org This leads to increased urinary excretion of 1,5-AG and a corresponding rapid decrease in its plasma levels. wikipedia.orgumk.pl The sodium-glucose cotransporters SGLT4 and SGLT5 have been identified as being involved in the renal reabsorption of 1,5-AG. researchgate.netfrontiersin.org Therefore, plasma 1,5-AG levels are inversely correlated with periods of hyperglycemia. e-dmj.org
Implications for D-Glucitol-5-d Tracing
The use of stable isotope-labeled compounds is a powerful tool for elucidating metabolic pathways. Studies have successfully used labeled glucose, such as [U-¹³C]glucose, to trace the endogenous synthesis of 1,5-AG, confirming that its carbon skeleton is derived largely intact from glucose. oup.comasm.org
Interactive Table: Key Molecules in 1,5-AG Formation and Regulation
| Molecule | Class | Role in 1,5-AG Metabolism |
| α-1,4-glucan lyase | Enzyme | Catalyzes the degradation of glycogen to form 1,5-anhydro-D-fructose (1,5-AF). researchgate.net |
| Reductase | Enzyme | Reduces 1,5-AF to 1,5-Anhydro-D-glucitol (1,5-AG). researchgate.net |
| SGLT4 / SGLT5 | Transporter | Mediate the reabsorption of 1,5-AG in the renal tubules. researchgate.netfrontiersin.org |
| Glucose | Metabolite | Competitively inhibits the renal reabsorption of 1,5-AG at high concentrations. wikipedia.org |
| Glycogen | Polysaccharide | Serves as the substrate for the endogenous synthesis of 1,5-AG. researchgate.net |
Advanced Analytical and Spectroscopic Characterization of D Glucitol 5 D
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for determining the precise location of isotopic labels within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure and connectivity.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are primary tools for the structural elucidation of organic molecules. When analyzing D-Glucitol-5-d, a comparison of its spectra with that of its unlabeled counterpart, D-Glucitol, reveals distinct and predictable differences that confirm the site of deuteration.
In the ¹H-NMR spectrum of this compound, the most significant change is the disappearance or substantial reduction of the signal corresponding to the proton attached to carbon-5 (H-5). Since the proton has been replaced by a deuteron (B1233211) (²H), it is no longer observed in the proton spectrum. Furthermore, the coupling patterns of the adjacent protons (H-4 and H-6) will be simplified due to the absence of scalar coupling to H-5.
In the ¹³C-NMR spectrum , the incorporation of deuterium at C-5 has two main effects. First, the resonance for C-5 itself will be significantly attenuated or absent in a standard proton-decoupled ¹³C experiment due to the loss of the Nuclear Overhauser Effect (NOE) enhancement from the attached proton and longer relaxation times. More importantly, the deuterium nucleus (spin I=1) couples to the C-5 nucleus, splitting the C-5 signal into a 1:1:1 triplet. Secondly, an "isotope effect" is observed, causing a slight upfield shift (to a lower ppm value) for the C-5 signal and, to a lesser extent, for the adjacent C-4 and C-6 signals. researchgate.net A study utilizing sorbitol-1-d and sorbitol-5-d demonstrated how these isotope effects could be used to achieve a complete and reliable assignment of the ¹³C NMR spectrum of sorbitol. researchgate.net
Table 1: Comparison of Expected NMR Chemical Shifts for D-Glucitol and this compound in D₂O
| Atom Position | D-Glucitol ¹H Shift (ppm) | This compound ¹H Shift (ppm) | D-Glucitol ¹³C Shift (ppm) | This compound ¹³C Shift (ppm) |
| C-1 | ~3.6-3.8 | ~3.6-3.8 | ~63.5 | ~63.5 |
| C-2 | ~3.8 | ~3.8 | ~74.0 | ~74.0 |
| C-3 | ~3.7 | ~3.7 | ~72.0 | ~72.0 |
| C-4 | ~3.8 | ~3.8 (simplified coupling) | ~70.5 | ~70.5 (slight upfield shift) |
| C-5 | ~3.9 | Signal absent/reduced | ~72.5 | ~72.4 (upfield shift, triplet) |
| C-6 | ~3.6-3.8 | ~3.6-3.8 (simplified coupling) | ~64.0 | ~64.0 (slight upfield shift) |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is compiled based on typical values found in databases such as the Human Metabolome Database and Biological Magnetic Resonance Bank. bmrb.io |
Two-dimensional (2D) NMR experiments provide correlational data that unambiguously establish connectivity between atoms, making them invaluable for confirming the site of deuteration.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment shows which protons are coupled to each other. In the COSY spectrum of this compound, the cross-peaks that correlate H-5 with H-4 and H-5 with H-6 in the unlabeled compound would be absent. This lack of correlation is definitive proof that the proton at the C-5 position is no longer present.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbons to which they are attached. For this compound, the HSQC spectrum would be missing the cross-peak corresponding to the C-5/H-5 pair, directly confirming the location of the deuterium atom at the C-5 position.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. While the direct C-5/H-5 correlation is absent in HSQC, HMBC can show correlations from H-4 and H-6 to C-5, further solidifying the assignments of the surrounding atoms.
The combination of these 2D-NMR techniques provides a robust and unequivocal verification of the isotopic label's position in this compound. nih.gov
Mass Spectrometry (MS) for Isotopic Abundance and Purity Assessment
Mass spectrometry (MS) is a critical tool for confirming the molecular weight of a compound and assessing its isotopic enrichment and purity. It works by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio.
For volatile or semi-volatile compounds like polyols, GC-MS is a highly effective analytical technique. researchgate.net D-Glucitol is not sufficiently volatile for direct GC analysis and requires derivatization to a more volatile form, typically through silylation to form a trimethylsilyl (B98337) (TMS) ether or through acetylation. nist.govnih.gov
Once derivatized, the sample is analyzed by GC-MS. The mass spectrum of derivatized this compound will show a molecular ion (M⁺) peak that is one mass unit higher than that of the unlabeled D-Glucitol derivative. For example, the hexakis-TMS derivative of D-Glucitol has a molecular weight of 614.3 g/mol ; the corresponding this compound derivative would have a molecular weight of 615.3 g/mol . nist.gov
Furthermore, the fragmentation pattern, which is characteristic of the molecule, will also reflect the presence of the deuterium label. researchgate.net Fragments containing the C-5 position will have their m/z value shifted by +1. By analyzing the relative intensities of the ion peaks for the deuterated and non-deuterated species, the isotopic abundance and purity of the this compound sample can be accurately quantified. nih.gov
Table 2: Expected Key Ions in Electron Ionization GC-MS of TMS-Derivatized D-Glucitol vs. This compound
| Fragment Description | D-Glucitol (m/z) | This compound (m/z) |
| [M-CH₃]⁺ | 599.3 | 600.3 |
| [C₁-C₄ fragment] | 319.1 | 319.1 |
| [C₃-C₆ fragment] | 307.1 | 308.1 |
| [C₄-C₆ fragment] | 217.1 | 218.1 |
| [C₅-C₆ fragment] | 205.1 | 206.1 |
| Note: m/z values are for the most abundant isotope of each element. Fragmentation is complex and other ions will be present. This table highlights fragments whose mass is dependent on the C-5 position. researchgate.net |
Liquid chromatography-mass spectrometry (LC-MS) is indispensable for analyzing non-volatile compounds in complex mixtures, such as biological fluids. nih.gov this compound can be directly analyzed by LC-MS without the need for derivatization, making it ideal for metabolic studies. coresta.org
In the context of metabolite profiling, LC separates the components of a mixture, and the MS detector identifies them based on their unique mass-to-charge ratios. This compound would be identified by its specific retention time and its m/z value, which is one unit higher than endogenous D-Glucitol.
A key application of this compound is as an internal standard for the accurate quantification of unlabeled D-Glucitol in biological samples using the isotope dilution method. nih.govmdpi.com A known amount of the deuterated standard is added to the sample. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute in the LC and experience the same ionization efficiency in the MS source. By measuring the ratio of the MS signal intensity of the analyte (D-Glucitol) to the internal standard (this compound), a precise and accurate concentration can be determined, correcting for any sample loss during preparation or variations in instrument response. researchgate.net
Infrared (IR) Spectroscopy for Structural Confirmation of Deuterated Analogs
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. While the IR spectrum of this compound is largely identical to that of unlabeled D-Glucitol, one key difference confirms the successful incorporation of deuterium.
The primary diagnostic feature is the appearance of a C-D (carbon-deuterium) stretching vibration. Due to the heavier mass of deuterium compared to hydrogen, the C-D bond vibrates at a lower frequency. youtube.com Consequently, the IR spectrum of this compound will exhibit a characteristic absorption band in the region of approximately 2100-2200 cm⁻¹, a region that is typically free of other strong absorptions in sugar alcohols. ispc-conference.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Appearance in this compound |
| O-H Stretch | Alcohol | 3600-3200 (broad) | Strong, broad absorption |
| C-H Stretch | Alkane | 3000-2850 | Medium to strong absorption |
| C-D Stretch | Deuterated Alkane | 2200-2100 | New, characteristic absorption band |
| C-O Stretch | Alcohol | 1260-1050 | Strong absorption |
Chromatographic Separation Techniques for this compound Isolation and Detection
The isolation and detection of this compound, a deuterated isotopologue of D-Glucitol (commonly known as sorbitol), relies on advanced chromatographic techniques. While specific studies focusing solely on this compound are limited, the well-established methods for the separation of D-Glucitol and other sugar alcohols provide a robust framework for its analysis. The primary techniques employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), often coupled with mass spectrometry (MS) for definitive identification and quantification.
The separation of this compound from its non-deuterated counterpart and other related compounds is crucial for various applications, including metabolic studies and as an internal standard in quantitative analysis. The introduction of a deuterium atom can lead to subtle differences in physicochemical properties, which may influence its chromatographic behavior.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like sugar alcohols. Various HPLC modes can be adapted for the separation of this compound.
Research Findings:
Ion-Exchange Chromatography: A reliable method for the quantitative determination of sugar alcohols, including D-sorbitol, utilizes a separation column packed with a polystyrene cation exchange resin of the sulfonic acid type. nih.gov With purified distilled water as the mobile phase, this method can effectively separate D-sorbitol, D-mannitol, and xylitol. nih.gov
Amino Columns: An Inertsil amino column (250 x 4.6 mm, 3-μm) has been successfully used for the simultaneous determination of sorbitol and glycerol (B35011). scispace.com This method is noted for its selectivity and reproducibility. scispace.com
Reversed-Phase HPLC with Derivatization: To enhance detection by UV or fluorescence detectors, pre-column derivatization is often employed. Benzoylation of sugars and sugar alcohols allows for their separation by reversed-phase HPLC on a column with an octadecylsilyl (ODS) packing material, followed by measurement of ultraviolet absorption. google.com
Detection Methods: Due to the lack of a strong chromophore in sugar alcohols, detection can be challenging. Refractive Index Detection (RID) is commonly used but has limitations in sensitivity and is not compatible with gradient elution. scispace.comcustoms.go.jp Evaporative Light Scattering Detection (ELSD) offers better sensitivity for sorbitol and is compatible with gradient elution, providing stable baselines. scispace.com Coupling HPLC with Mass Spectrometry (LC-MS) provides high selectivity and sensitivity, allowing for the clear identification of compounds based on their mass-to-charge ratio. nih.govcoresta.org In negative electrospray ionization mode, ion peaks corresponding to [M-H]⁻ can be detected for sugar alcohols. nih.gov
Interactive Data Table: HPLC Conditions for the Analysis of D-Glucitol (Sorbitol)
| Column Type | Mobile Phase | Detector | Application | Reference |
| Polystyrene cation exchange resin (sulfonic acid type) | Distilled Water | RID / MS | Quantitative analysis in food samples | nih.gov |
| Imtakt Unison UK-Amino HT (2 x 150 mm, 3µm) | Acetonitrile/10 mM ammonium (B1175870) acetate (B1210297) in water (gradient) | MS/MS | Simultaneous determination of nine sugar alcohols in cigarettes | coresta.org |
| Inertsil amino (250 x 4.6 mm, 3-µm) | Isocratic elution | ELSD / UV-VIS | Simultaneous determination of sorbitol and glycerol in pharmaceutical formulations | scispace.com |
| Octadecylsilyl (ODS) | Acetonitrile | UV | Analysis of benzoylated sugar alcohols | google.com |
Isotope Effects in HPLC: In reversed-phase HPLC, deuterated compounds typically elute slightly earlier than their non-deuterated (protiated) counterparts. researchgate.netcchmc.org This is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker hydrophobic interactions with the stationary phase. researchgate.netoup.com Therefore, this compound is expected to have a slightly shorter retention time than D-Glucitol on a reversed-phase column. The magnitude of this retention time shift depends on the number and position of the deuterium atoms. researchgate.net
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile compounds. For non-volatile compounds like sugar alcohols, derivatization is necessary to increase their volatility.
Research Findings:
Derivatization: A common derivatization method involves the formation of peracetate derivatives using pyridine-acetic anhydride (B1165640). nih.govoup.com Another widely used method is the formation of trimethylsilyl (TMS) ether derivatives. ashs.org These derivatives are sufficiently volatile for GC analysis.
Columns and Conditions: A variety of capillary columns are suitable for the analysis of derivatized sugar alcohols. For instance, a column packed with 10% Silar 10C on Chromosorb W/AW has been used for the quantitation of peracetylated sugar alcohols. nih.govoup.com
Coupling with Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the analysis of sugar alcohols. nih.gov It allows for the simultaneous separation, identification, and quantification of these compounds in complex matrices. nih.gov The mass spectrometer can easily distinguish between this compound and D-Glucitol based on their different molecular weights.
Interactive Data Table: GC Conditions for the Analysis of D-Glucitol (Sorbitol)
| Derivatization Method | Column Type | Detector | Application | Reference |
| Pyridine-acetic anhydride (peracetates) | 10% Silar 10C on Chromosorb W/AW | FID | Determination in chewing gum and mints | nih.govoup.com |
| Hexamethyldisilazane and trimethylchlorosilane (TMS ethers) | Not specified | FID | Quantitative analysis in horticultural crops | ashs.org |
| Oxime formation followed by derivatization | Not specified | Not specified | Screening of various sugar alcohols | medallionlabs.com |
Isotope Effects in GC: In gas chromatography, deuterated compounds often elute earlier than their protiated analogs, a phenomenon known as the inverse isotope effect. nih.govnih.gov This effect is more pronounced on nonpolar stationary phases. nih.gov The difference in retention time is generally small but can be significant enough for partial or complete separation. The position of the deuterium atom can also influence the retention time. nih.gov
Thin-Layer Chromatography (TLC)
TLC is a relatively fast and simple chromatographic technique that can be used for the separation of sugar alcohols. nih.govresearchgate.net
Research Findings:
Stationary and Mobile Phases: A method has been developed to separate aldoses from their corresponding alditols using Whatman K6 plates with a mobile phase consisting of acetonitrile, ethyl acetate, 1-propanol, and water (85:20:20:15, v/v/v/v). researchgate.net For the specific identification of sorbitol, silica (B1680970) gel G plates treated with boric acid can be used with distilled water as the mobile phase. oup.com
Detection: Detection of sugar alcohols on TLC plates often requires a visualization reagent. An alkaline permanganate (B83412) spray reagent can be used, which reveals sorbitol as a yellow spot against a violet background. oup.com Another method involves an alkaline silver nitrate-sodium thiosulfate (B1220275) dipping system. researchgate.net
Interactive Data Table: TLC Conditions for the Separation of D-Glucitol (Sorbitol)
| Stationary Phase | Mobile Phase | Detection Method | Application | Reference |
| Whatman K6 silica gel | Acetonitrile-ethyl acetate-1-propanol-water (85:20:20:15) | Alkaline silver nitrate-sodium thiosulfate | Separation of aldoses and alditols | researchgate.net |
| Silica gel G treated with boric acid | Distilled water | Alkaline permanganate spray | Identification of sorbitol | oup.com |
| Cellulose | Various solvent systems | Colorimetric procedures | Separation and quantification of sugars |
The separation of this compound from D-Glucitol by TLC is expected to be challenging due to the small difference in their properties. However, the technique can be useful for rapid screening and for separating it from other, more chemically distinct sugars and sugar alcohols. jst.go.jp
In-depth Analysis of this compound in Metabolic Research Is Not Currently Possible Due to Lack of Publicly Available Data
Despite a comprehensive search of scientific literature and databases, information regarding the specific applications of the chemical compound “this compound” in isotopic tracing and metabolic flux analysis is not available in the public domain. The requested article, which was to be structured around a detailed outline of this compound's use as a metabolic tracer, cannot be generated as there is no discernible research detailing its application in the specified areas.
Extensive queries for "this compound," "deuterated sorbitol," and related terms in conjunction with "metabolic flux analysis," "isotopic tracing," "de novo biosynthesis," "central carbon metabolism," and "microbial metabolic engineering" did not yield any relevant results. The scientific community commonly utilizes a variety of isotopically labeled compounds, such as deuterium- and carbon-13-labeled glucose, glutamine, and other metabolites, to trace metabolic pathways. While D-Glucitol (sorbitol) itself is a known metabolite and its biosynthesis and metabolism have been studied, the specific deuterated variant, this compound, does not appear in the literature as a tracer for the advanced metabolic analyses outlined in the query.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the following requested topics:
Applications of D Glucitol 5 D in Isotopic Tracing and Metabolic Flux Analysis
Application in Microbial Metabolic Engineering Studies
Investigating D-Glucitol Utilization in Model Microorganisms (e.g., Escherichia coli, Yeast)
The use of D-Glucitol-5-d is particularly insightful for studying the metabolism of polyols in model organisms like Escherichia coli and yeast. In E. coli, D-Glucitol (sorbitol) is transported into the cell and subsequently oxidized to D-fructose. This is then phosphorylated to fructose-6-phosphate, which enters the central glycolytic pathway. libretexts.orgnih.gov By supplying this compound as the carbon source, the deuterium (B1214612) label is introduced at a specific position, allowing its fate to be meticulously tracked.
Metabolic flux analysis using 13C is a well-established technique for mapping the flow of metabolites through cellular pathways. nih.govresearchgate.net Similarly, deuterium labeling from this compound can be traced using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net As the label flows through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, it is incorporated into various downstream metabolites, including amino acids, nucleotides, and lipids. libretexts.orgnih.gov
For instance, in E. coli grown under aerobic conditions, a significant portion of the carbon flux is directed through the TCA cycle for energy generation. nih.govosti.gov By analyzing the deuterium enrichment in TCA cycle intermediates and proteinogenic amino acids derived from them, researchers can quantify the relative activities of these core pathways. This approach helps to build a detailed map of cellular metabolism, revealing how the organism utilizes D-Glucitol for energy and biomass production. nih.govosti.gov
In yeast, such as Saccharomyces cerevisiae, D-Glucitol metabolism can also be a key pathway. Isotopic tracing studies, often performed with labeled glucose, have been crucial in understanding yeast metabolism. nih.gov Applying a similar methodology with this compound would enable researchers to investigate the specific contributions of this sugar alcohol to cellular bioenergetics and biosynthesis. The distribution of the deuterium label would reveal the flux through pathways like the pentose phosphate pathway, which is vital for producing NADPH and precursors for nucleotide synthesis. mdpi.comresearchgate.net
The following table outlines the expected tracing of the deuterium label from this compound through the central metabolic pathways of a model microorganism like E. coli.
| Pathway | Key Metabolite | Expected Deuterium Labeling Status | Analytical Method for Detection |
|---|---|---|---|
| Sorbitol Catabolism | D-Fructose | Labeled at C5 | GC-MS, LC-MS |
| Glycolysis | Fructose-6-Phosphate | Labeled at C5 | LC-MS/MS |
| Glycolysis | Pyruvate | Label potentially on C2 | GC-MS, LC-MS |
| Pentose Phosphate Pathway (PPP) | Ribose-5-Phosphate | Labeling pattern depends on oxidative vs. non-oxidative branches | LC-MS/MS |
| TCA Cycle | Citrate | Label incorporated via Acetyl-CoA | GC-MS, LC-MS/MS |
| Amino Acid Biosynthesis | Alanine (from Pyruvate) | Deuterium labeled | GC-MS, LC-MS/MS |
| Amino Acid Biosynthesis | Glutamate (from α-Ketoglutarate) | Deuterium labeled | GC-MS, LC-MS/MS |
Characterizing Metabolic Adaptations in Biosynthetic Pathways in Response to Deuterated Substrates
The introduction of a deuterated substrate like this compound can do more than just trace pathways; it can also reveal metabolic adaptations. This is due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen. nih.gov Consequently, enzymatic reactions that involve the cleavage of a C-D bond can proceed at a slower rate than the corresponding C-H bond cleavage. nih.govnih.gov
This slowing of reaction rates can induce a metabolic perturbation, forcing the cell to adapt. nih.gov For example, if the initial oxidation of this compound is rate-limiting due to the KIE, the cell might respond by upregulating the expression of the responsible dehydrogenase enzyme. Alternatively, the metabolic flux could be rerouted through alternative pathways to compensate for the bottleneck. osti.gov
By quantifying changes in metabolic fluxes and gene expression in response to the deuterated substrate compared to its non-deuterated counterpart, researchers can uncover the flexibility and robustness of metabolic networks. nih.gov For instance, a slowdown in the entry of carbon into glycolysis from this compound might lead to an increased flux through the pentose phosphate pathway to maintain the required supply of NADPH for biosynthesis and stress response. osti.gov
These adaptations are crucial for understanding how microorganisms cope with metabolic challenges and can provide valuable information for metabolic engineering efforts. researchgate.net By identifying metabolic bottlenecks and flexible nodes in a pathway, strategies can be devised to improve the production of desired biochemicals. mdpi.com
The table below summarizes potential metabolic adaptations that could be observed in response to the utilization of this compound, driven by the kinetic isotope effect.
| Metabolic Pathway | Key Enzyme | Effect of Deuteration (KIE) | Hypothetical Cellular Adaptation | Consequence for Biosynthesis |
|---|---|---|---|---|
| Sorbitol Catabolism | Sorbitol Dehydrogenase | Slower oxidation of this compound | Upregulation of sorbitol dehydrogenase gene expression | Maintained flux into central metabolism |
| Central Carbon Metabolism | Glucose-6-phosphate Isomerase | No direct effect | Rerouting of flux towards the Pentose Phosphate Pathway | Increased production of NADPH and nucleotide precursors |
| Anaplerotic Reactions | Pyruvate Carboxylase | No direct effect | Increased anaplerotic flux to replenish TCA cycle intermediates | Sustained supply of precursors for amino acid synthesis |
| Amino Acid Synthesis | Transaminases | Minimal KIE expected | Changes in amino acid pool sizes reflecting upstream flux shifts | Altered availability of specific amino acids for protein synthesis |
| Lipid Biosynthesis | Acetyl-CoA Carboxylase | No direct effect | Flux to lipid synthesis may decrease if energy (ATP/NADPH) is limited | Changes in fatty acid composition and membrane fluidity |
Enzymatic Reactivity and Kinetic Studies with D Glucitol 5 D
Substrate Specificity and Kinetic Parameters of D-Glucitol-Metabolizing Enzymes with Deuterated Analogs
D-Glucitol, commonly known as sorbitol, is a key intermediate in the polyol pathway. It is synthesized from glucose by aldose reductase and subsequently oxidized to fructose (B13574) by sorbitol dehydrogenase (SDH). wikipedia.orgwikipedia.org The substrate specificity of these enzymes is crucial for normal metabolic function. While these enzymes act on a range of polyols, D-glucitol is a primary substrate. science.govdrugbank.com
The introduction of a deuterium (B1214612) atom at the C-5 position of D-glucitol is not expected to significantly alter the substrate specificity, as the primary recognition sites for the enzyme are unlikely to be affected. However, it can influence the kinetic parameters of the enzymatic reaction, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kₖₐₜ). These changes are known as kinetic isotope effects (KIEs). libretexts.org
The kinetic parameters for the oxidation of non-deuterated D-glucitol (sorbitol) by sorbitol dehydrogenase have been determined from various sources. For instance, studies on chicken liver SDH have established its steady-state kinetic properties, which follow an ordered sequential model where the cofactor binds first. nih.gov A novel D-sorbitol dehydrogenase from Faunimonas pinastri was found to have a Kₘ of 7.51 mM and a kₖₐₜ of 4.76 s⁻¹ for D-sorbitol. nih.gov
The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, due to a lower zero-point vibrational energy. libretexts.org While the C-5 position is not the site of oxidation by SDH (which occurs at C-2), the presence of deuterium can still exert a secondary kinetic isotope effect, potentially altering Kₘ and kₖₐₜ values. These effects, though typically small, can provide insight into substrate binding and conformational changes during catalysis.
Below is a table of known kinetic parameters for D-Glucitol with Sorbitol Dehydrogenase and a second, illustrative table showing a hypothetical comparison with D-Glucitol-5-d to demonstrate the potential impact of deuteration.
Table 1: Reported Kinetic Parameters for D-Glucitol (Sorbitol) with Sorbitol Dehydrogenase
| Enzyme Source | Kₘ (mM) | kₖₐₜ (s⁻¹) | pH | Temperature (°C) |
|---|---|---|---|---|
| Chicken Liver | 3.2 ± 0.54 | N/A | 8.0 | 25 |
| Faunimonas pinastri A52C2 | 7.51 | 4.76 | 8.0 | 37 |
Table 2: Illustrative Comparison of Hypothetical Kinetic Parameters
| Substrate | Hypothetical Kₘ (mM) | Hypothetical Vₘₐₓ (µmol/min/mg) | Hypothetical kₖₐₜ/Kₘ (M⁻¹s⁻¹) | Expected Isotope Effect (kH/kD) |
|---|---|---|---|---|
| D-Glucitol | 7.5 | 10.0 | 6.4 x 10² | N/A |
| This compound | 7.6 | 9.8 | 6.2 x 10² | ~1.02 (Secondary) |
Note: The data in Table 2 is hypothetical and serves to illustrate the potential small secondary kinetic isotope effect on kinetic parameters. Actual values would require experimental determination.
Isotope Effects in Enzymatic Reactions Involving this compound
Kinetic isotope effects (KIEs) are the changes in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org They are invaluable for elucidating reaction mechanisms. libretexts.org
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org In the reaction catalyzed by sorbitol dehydrogenase, D-glucitol is oxidized to D-fructose. This involves the transfer of a hydride ion from the C-2 position of D-glucitol to the NAD⁺ cofactor. wikipedia.org
Since this compound is deuterated at the C-5 position, and the bond being broken is at C-2, no primary KIE would be expected for this reaction. The C-D bond at the 5th carbon remains intact throughout the catalytic cycle. A primary KIE would be observed if the substrate were, for example, D-Glucitol-2-d. Studies on other dehydrogenases have shown that a primary deuterium isotope effect greater than 3 can indicate that the cleavage of the carbon-hydrogen bond contributes significantly to the rate-limiting step. science.gov
A secondary KIE arises when the isotopic substitution is at a position other than the bond being broken in the rate-determining step. wikipedia.org These effects are typically much smaller than primary KIEs but are highly informative about the transition state of the reaction. princeton.edu Deuteration at the C-5 position of D-glucitol is a gamma (γ) substitution relative to the C-2 reaction center.
Secondary KIEs can be normal (kH/kD > 1) or inverse (kH/kD < 1) and are often related to changes in hybridization or steric environment between the ground state and the transition state. wikipedia.org For this compound, a small secondary KIE could provide insights into:
Conformational Changes: The binding of the substrate in the active site may cause subtle conformational shifts that are affected by the presence of the heavier isotope at C-5.
Transition State Structure: The electronic environment of the transition state during hydride transfer from C-2 could be subtly perturbed by the C-5 deuterium, which would be reflected in the reaction rate. For example, studies on β-glucosidase have used secondary KIEs to probe the transition state for glycosylation and deglucosylation reactions. nih.gov
Mechanistic Insights from this compound in Aldose Reductase and Dehydrogenase Studies
This compound can be used to probe the mechanisms of both aldose reductase and sorbitol dehydrogenase, the two key enzymes of the polyol pathway. nih.gov
Aldose Reductase: This enzyme catalyzes the reduction of glucose to D-glucitol (sorbitol). wikipedia.org The reaction mechanism follows a sequential ordered path where NADPH binds first, followed by the aldehyde substrate. wikipedia.org this compound would be a product in this reaction. However, it can be used as a substrate for the reverse reaction (oxidation of sorbitol to glucose). Studying the kinetics of this reverse reaction with this compound could help elucidate the nature of the transition state for hydride transfer from the polyol back to NADP⁺.
Inhibition and Activation Studies with this compound as an Investigational Tool
While deuterated substrates are not typically inhibitors or activators themselves, they are critical investigational tools for studying the mechanisms of enzyme inhibition and activation.
This compound can be used in comparative kinetic assays to understand how inhibitors or activators affect the enzyme's catalytic cycle. For example, aldose reductase is known to be activated by certain phosphorylated intermediates, and this activated form is less susceptible to inhibitors like sorbinil. nih.gov By measuring the secondary KIE of this compound in the presence and absence of an inhibitor, researchers could determine if the inhibitor alters the enzyme's transition state structure. A change in the observed KIE upon inhibitor binding would suggest that the inhibitor affects not just substrate binding but also the catalytic step itself.
Similarly, this approach could be applied to study compounds that activate SDH, a potential therapeutic strategy to reduce harmful sorbitol accumulation. austinpublishinggroup.com By comparing the kinetics of this compound with the activator-bound enzyme versus the native enzyme, one could gain insight into how the activator enhances the catalytic rate, for instance, by stabilizing the transition state or promoting a more favorable substrate conformation.
Biochemical Roles of D Glucitol in Non Human Biological Systems and Deuterium Labeling Implications
D-Glucitol Metabolism in Plants and Fungi
D-Glucitol, a sugar alcohol also known as sorbitol, plays multifaceted roles in the metabolism of various plants and fungi, serving primarily as a storage carbohydrate, an osmoprotectant, and a transport molecule. nih.govresearchgate.net In many higher plant families, including Rosaceae (e.g., plum, pear, apple), D-glucitol is a major product of photosynthesis and a primary form of translocated carbon. nih.gov For instance, studies on plum leaves have elucidated its biosynthesis from glucose. nih.gov
In fungi, the presence and concentration of D-glucitol and other polyols can vary depending on the species, growth conditions, and developmental stage. frontiersin.org For example, an examination of the wheat stem rust fungus, Puccinia graminis, identified glucitol as a major soluble carbohydrate in mycelium grown on glucose. nih.gov This suggests that in some fungi, glucitol may function as an intermediate in glucose utilization, while other polyols like mannitol (B672) serve as the primary storage carbohydrates. nih.gov Fungi are known to accumulate significant intracellular amounts of polyols, which help protect against osmotic stress and oxidative stress, with mannitol often being a key player in quenching reactive oxygen species (ROS) during interactions with a host. frontiersin.orgfrontiersin.org The metabolic pathways for polyol synthesis are well-characterized; in fungi, mannitol is typically synthesized via the reduction of fructose-6-phosphate. frontiersin.org
The table below summarizes the identified roles of D-Glucitol in selected plant and fungal species.
| Organism | Kingdom | Role of D-Glucitol (Sorbitol) | Reference |
|---|---|---|---|
| Plum (Prunus) | Plantae | Major product of photosynthesis, primary form of translocated carbon. | nih.gov |
| Wheat Stem Rust (Puccinia graminis) | Fungi | Intermediate or by-product of glucose utilization. | nih.gov |
| General Fungi | Fungi | Functions as an osmolyte and metabolic store, involved in stress protection. | frontiersin.orgfrontiersin.org |
Role in Microbial Cell Wall and Polysaccharide Biosynthesis (e.g., Campylobacter jejuni)
D-Glucitol is a critical component in the biosynthesis of the cell surface structures of certain pathogenic bacteria, notably Campylobacter jejuni. nih.govresearchgate.net This bacterium is a leading cause of human diarrheal disease, and its outer surface is coated with structurally diverse capsular polysaccharides (CPS) that are crucial for its survival and pathogenicity. nih.govresearchgate.netacs.org
In specific serotypes of C. jejuni, such as HS:5, the capsular polysaccharide is composed of a repeating sequence that includes D-glucitol-6-phosphate. nih.govacs.orgnih.gov The biosynthesis of this activated glucitol precursor, cytidine (B196190) diphosphate (B83284) (CDP)-6-d-glucitol, has been elucidated and involves a two-enzyme pathway. nih.govacs.org
The pathway begins with D-fructose-6-phosphate and cytidine triphosphate (CTP). nih.govnih.gov
Step 1: The first enzyme, a sugar nucleotidyltransferase, catalyzes the formation of CDP-6-d-fructose from CTP and D-fructose-6-phosphate. nih.govacs.org
Step 2: The second enzyme, an NADP-dependent oxidoreductase (CDP-6-D-glucitol synthase), reduces CDP-6-d-fructose using NADPH as a cofactor to generate the final product, CDP-6-d-glucitol. nih.govacs.orguniprot.org
This activated D-glucitol derivative is then incorporated into the growing polysaccharide chain, forming a key part of the bacterial capsule. nih.gov The genes responsible for this pathway are located within the gene cluster for CPS biosynthesis. acs.orgnih.gov The discovery of this pathway provides insight into the assembly of essential surface structures in C. jejuni and other pathogenic bacteria that utilize similar activated sugar alcohols for their lipopolysaccharides and capsular polysaccharides. nih.govresearchgate.net
The key molecules in the CDP-6-d-glucitol biosynthesis pathway in C. jejuni are detailed below.
| Molecule | Type | Role in Pathway | Reference |
|---|---|---|---|
| D-fructose-6-phosphate | Substrate | Initial precursor for the pathway. | nih.govacs.org |
| Cytidine triphosphate (CTP) | Substrate | Provides the CDP moiety for activation. | nih.govacs.org |
| CDP-6-d-fructose | Intermediate | Product of the first enzymatic step. | nih.govacs.org |
| NADPH | Cofactor | Reducing agent for the second enzymatic step. | nih.govuniprot.org |
| CDP-6-d-glucitol | Product | Activated form of D-glucitol ready for polysaccharide synthesis. | nih.govacs.orguniprot.org |
D-Glucitol-5-d in Animal Model Studies for Metabolic Pathway Illumination
The use of stable isotope-labeled compounds is a powerful technique for non-invasively studying metabolic pathways in vivo. nih.govescholarship.org Deuterium (B1214612) (²H), a stable isotope of hydrogen, is frequently used to label metabolic substrates like glucose to trace their journey through various biochemical reactions. nih.govnih.govmetsol.com This technique, known as Deuterium Metabolic Imaging (DMI), allows researchers to quantify the flux through pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov
Following this principle, this compound, which is D-Glucitol labeled with deuterium at the 5th carbon position, serves as a tracer to illuminate the metabolic fate of this sugar alcohol in animal models. When this compound is introduced into an animal system, its conversion into other metabolites can be tracked using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. nih.govnih.gov This allows for the quantitative analysis of how D-Glucitol is absorbed, distributed, and metabolized in different tissues, providing crucial insights into the pathways of carbohydrate metabolism. nih.gov The use of such tracers is essential for understanding how these pathways are altered in various disease states. nih.gov
The liver is a central organ in maintaining glucose homeostasis. mdpi.com Animal model studies utilize isotopic tracers to investigate the intricate processes of hepatic glucose metabolism, including glucose uptake, glycolysis, and gluconeogenesis (the production of new glucose). nih.gov While studies specifically detailing this compound are not prevalent, the methodology is well-established with analogous tracers like deuterium-labeled glucose. metsol.comnih.gov
In a typical animal study, this compound would be administered, and its effects on the liver would be monitored. nih.gov The deuterium label allows researchers to distinguish the tracer and its metabolic products from the body's endogenous pools. By analyzing liver tissue and blood plasma over time, scientists can determine the rate at which D-Glucitol is taken up by the liver and converted into other molecules, such as fructose (B13574) or glucose. researchgate.net This provides direct evidence of how D-glucitol derivatives influence or enter hepatic metabolic pathways. Such studies are critical for evaluating how specific compounds modulate liver function and can help in understanding the mechanisms behind metabolic diseases where hepatic glucose regulation is impaired. mdpi.comnih.gov
Beyond the liver, understanding carbohydrate metabolism in peripheral tissues like skeletal muscle and adipose tissue is vital for a complete picture of systemic energy balance. nih.gov Deuterium-labeled tracers, including this compound, are invaluable for performing these tissue-specific investigations in animal models. nih.gov
Emerging Methodologies and Future Research Directions
Integration of D-Glucitol-5-d Tracing with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)
The integration of stable isotope tracing with multi-omics technologies offers a powerful, systems-biology approach to understanding cellular metabolism. By introducing this compound into a biological system, researchers can trace the path of the deuterium (B1214612) label through various metabolic pathways. This provides a dynamic measure of metabolic flux, which can then be correlated with static snapshots of the transcriptome and proteome to build a more comprehensive picture of cellular regulation. nih.govlongdom.org
When this compound tracing reveals altered flux through a specific pathway, proteomics can be employed to determine if these changes correspond to variations in the abundance of enzymes within that pathway. nih.gov Transcriptomics, in turn, can clarify whether these changes in protein levels are due to the up- or down-regulation of gene expression. nih.govmdpi.com This integrated approach allows for a deeper understanding of how metabolic activity is coordinated with gene expression and protein synthesis in response to genetic or environmental perturbations. longdom.orgrsc.orgplos.org For instance, studies combining these techniques have successfully elucidated complex metabolic networks in organisms ranging from microbes to plants and have been applied to understand disease states and improve meat quality. nih.govresearchgate.netoup.com
| Omics Layer | Data Provided | Insights Gained with this compound |
|---|---|---|
| Metabolomics (Isotope Tracing) | Quantification of this compound and its deuterated downstream metabolites. | Measures the rate (flux) of specific metabolic pathways involving sorbitol metabolism. |
| Proteomics | Quantification of protein abundance. | Identifies changes in the expression levels of enzymes and transporters involved in the observed metabolic fluxes. nih.gov |
| Transcriptomics | Quantification of mRNA transcripts. | Determines if changes in enzyme levels are controlled at the level of gene transcription. nih.gov |
Advanced Computational Modeling for Deuterium Isotopomer Analysis
The data generated from this compound tracing experiments are complex, as the deuterium atom can be incorporated into a wide array of downstream metabolites, creating numerous isotopomers (isomers differing in their isotopic labeling). youtube.com Advanced computational modeling, particularly Isotope-Assisted Metabolic Flux Analysis (iMFA), is essential for interpreting these complex datasets. nih.gov
iMFA utilizes a combination of experimental data (isotope labeling patterns), metabolic network models, and computational algorithms to quantify intracellular metabolic fluxes that cannot be measured directly. nih.gov The process involves feeding the mass isotopomer distribution data into a model that simulates the flow of the deuterium label through the known metabolic network. By minimizing the difference between the measured and simulated isotopomer patterns, the model can estimate the fluxes through various reactions. youtube.comnih.gov This approach provides a quantitative map of metabolic activity. nih.gov A significant consideration in deuterium tracing is the kinetic isotope effect, where the heavier deuterium atom can alter reaction rates compared to hydrogen; computational models must account for this to ensure accurate flux calculations. youtube.com
| Component | Description | Example/Role |
|---|---|---|
| Metabolic Network Model | A curated map of all known biochemical reactions within the cell or organism. | Includes pathways like the polyol pathway, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway. |
| Isotope Labeling Data | Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) data showing the distribution of deuterium among metabolites. nih.gov | Mass spectra of metabolites like fructose (B13574), glucose-6-phosphate, and serine, showing the M+1 peak resulting from deuterium incorporation. researchgate.net |
| Computational Algorithm | Software that fits the experimental labeling data to the network model to solve for unknown flux values. | Software packages such as INCA, eiFlux, or OpenMebius are used to perform the flux calculations. nih.gov |
| Flux Map | The quantitative output showing the rates of all reactions in the network. | A visual representation of metabolic activity, highlighting dominant and dormant pathways. |
Development of Novel Biosensors and Probes Utilizing Deuterated D-Glucitol
The development of novel biosensors and chemical probes is a key area for future research, enabling real-time monitoring and visualization of metabolic processes. mskcc.org While biosensors for glucose are well-established, specific sensors for D-Glucitol or its deuterated forms are less common but represent a significant opportunity. mdpi.comnih.govmdpi.com
A potential approach for a this compound biosensor could involve an enzyme-based system, for example, using an engineered sorbitol dehydrogenase (SDH). nih.gov This enzyme could be immobilized on an electrode or optical surface. The enzymatic oxidation of this compound would generate a signal (e.g., an electrical current or a change in refractive index) proportional to its concentration. mdpi.comnih.gov Such biosensors could be integrated into drug delivery systems, creating "closed-loop" devices that monitor a metabolic state and respond by releasing a therapeutic agent. nih.gov
In parallel, this compound can be used to create chemical probes for cellular imaging. mtu.edu By attaching a fluorescent molecule to deuterated glucitol, researchers can create a probe to visualize its uptake by cells and its subcellular localization using techniques like confocal microscopy. mskcc.orgmtu.edu These tools are invaluable for studying transporter function and understanding how metabolic substrates are partitioned within different cellular compartments. nih.gov
| Tool Type | Principle of Operation | Potential Application |
|---|---|---|
| Electrochemical Biosensor | Immobilized sorbitol dehydrogenase oxidizes this compound, generating an electrical signal (e.g., via NADH production) detected by an electrode. nih.gov | Real-time monitoring of sorbitol metabolism in biological fluids or cell cultures. |
| Optical Biosensor | Enzymatic reaction causes a change in optical properties (e.g., fluorescence, absorbance, or refractive index) on a sensor surface. mdpi.comuni-hannover.de | Sensitive detection in research settings, potentially adaptable for microplate assays. |
| Fluorescent Probe | This compound is chemically linked to a fluorescent dye. | Visualizing cellular uptake and subcellular distribution of glucitol using fluorescence microscopy. mtu.edu |
Expanding the Application of this compound in Enzyme Engineering and Biocatalysis
This compound serves as a powerful tool in the fields of enzyme engineering and biocatalysis, where it can be used to probe reaction mechanisms and to create novel, valuable chemical products. nih.gov Understanding the precise mechanism of an enzyme is fundamental to engineering it for improved properties such as higher activity, altered substrate specificity, or enhanced stability. nih.gov By using this compound as a substrate for enzymes like sorbitol dehydrogenase, researchers can track the fate of the deuterium atom through the catalytic cycle. nih.gov This provides crucial information about stereochemistry and the roles of active site residues, which guides rational protein design and directed evolution efforts.
In biocatalysis, enzymes are used as environmentally friendly catalysts to produce chemicals. nih.gov this compound can be employed as a starting material in biocatalytic processes to synthesize deuterated compounds. nih.gov For example, the enzymatic oxidation of this compound can produce specifically labeled fructose or other sugars, which are valuable as internal standards in metabolomics or as building blocks in the synthesis of deuterated pharmaceuticals. acs.org Deuteration can improve the pharmacokinetic profiles of drugs by slowing their metabolism, making deuterated building blocks highly sought after. nih.gov
| Application Area | Use of this compound | Scientific Outcome or Product |
|---|---|---|
| Enzyme Mechanism Studies | As a labeled substrate to probe the stereochemistry of enzymatic reactions. | Detailed understanding of how enzymes like sorbitol dehydrogenase function, enabling rational enzyme engineering. nih.gov |
| Biocatalytic Synthesis | As a deuterated starting material for enzymatic conversion. | Production of high-value, specifically labeled deuterated chemicals (e.g., deuterated fructose). acs.org |
| Directed Evolution Screening | As a substrate in high-throughput screens to identify enzyme variants with desired activity. | Engineered enzymes with enhanced catalytic efficiency or novel substrate specificities. nih.gov |
Q & A
Q. What strategies mitigate biases in meta-analyses of this compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
